molecular formula C7H7BrN4 B8611628 5-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

5-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B8611628
M. Wt: 227.06 g/mol
InChI Key: CCCIVMOHDWDFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a useful research compound. Its molecular formula is C7H7BrN4 and its molecular weight is 227.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7BrN4

Molecular Weight

227.06 g/mol

IUPAC Name

5-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H7BrN4/c1-4-2-5(8)12-6(3-4)10-7(9)11-12/h2-3H,1H3,(H2,9,11)

InChI Key

CCCIVMOHDWDFLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NN2C(=C1)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of hydroxylamine hydrochloride (0.65 g, 9.27 mmol) in ethanol/methanol (1:1, 20 ml) was added diisopropylethylamine (0.97 ml, 5.56 mmol) and the mixture was stirred at room temp. (20° C.) for 1 h. 1-(6-Bromo-4-methyl-pyridin-2-yl)-3-carboethoxy-thiourea (0.59 g, 1.84 mmol) was added and the mixture slowly heated to reflux. Having refluxed overnight the mixture was allowed to cool and filtered to collect the precipitated solid. Further product was collected by evaporation in vacuo of the filtrate, addition of water and filtration. The combined solids were washed successively with water, ethanol/methanol and diethylether, then dried in vacuo to give the desired product. Yield 0.19 g, 45%. LCMS MI: 226.91+228.89, RT: 2.52 min, Method: 2
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step Two
Name
1-(6-Bromo-4-methyl-pyridin-2-yl)-3-carboethoxy-thiourea
Quantity
0.59 g
Type
reactant
Reaction Step Three

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